![molecular formula C11H7F3N2OS B2630232 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone CAS No. 269736-23-4](/img/structure/B2630232.png)
3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone
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Description
3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound with the molecular formula C11H7F3N2OS . It has a molecular weight of 272.25 . This compound is intended for research use only and is not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is represented by the formula C11H7F3N2OS . Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.Scientific Research Applications
Pharmacological Studies
A study on "2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP)" explored its potential as an interferon inducer and immunotherapeutic agent in cancer patients. This research highlights the exploration of pyrimidinone derivatives in cancer therapy due to their immunomodulatory properties (Rios et al., 1986).
Environmental and Health Impact Studies
Research on heterocyclic amines like "2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhlP)" has shown these compounds' presence in cooked meats and their potential carcinogenic effects. Such studies are crucial for understanding dietary risks and guiding public health recommendations (Nagao et al., 1996).
Metabolic and Bioavailability Research
Investigations into the oxidative stress parameters in phenylketonuria patients have utilized various compounds to study metabolic disturbances and antioxidant responses. This research provides insight into the biochemical pathways affected by metabolic diseases and potential therapeutic strategies (Sitta et al., 2006).
Ophthalmic Applications
The compound "PhXA41, a new prostaglandin F2α analog," demonstrates the use of chemical compounds in developing treatments for glaucoma by affecting aqueous humor dynamics. This exemplifies the application of synthetic compounds in creating effective therapies for chronic conditions (Toris et al., 1993).
Nutritional Biochemistry
Studies on the biokinetics and metabolism of flavan-3-ols from dietary sources have utilized specific compounds to trace and understand their absorption, distribution, metabolism, and excretion in humans. This research aids in comprehending the health benefits and bioavailability of dietary polyphenols (Wiese et al., 2015).
properties
IUPAC Name |
3-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYZBTFUHKZEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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